(4-Bromo-2-fluorophenyl)(phenyl)methanamine
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Overview
Description
(4-Bromo-2-fluorophenyl)(phenyl)methanamine is an organic compound characterized by the presence of a bromine atom, a fluorine atom, and a phenyl group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluorophenyl)(phenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and benzaldehyde.
Formation of Schiff Base: The 4-bromo-2-fluoroaniline reacts with benzaldehyde under acidic conditions to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluorophenyl)(phenyl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: N
Properties
Molecular Formula |
C13H11BrFN |
---|---|
Molecular Weight |
280.13 g/mol |
IUPAC Name |
(4-bromo-2-fluorophenyl)-phenylmethanamine |
InChI |
InChI=1S/C13H11BrFN/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,13H,16H2 |
InChI Key |
YYVCIDGLFCZXAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Br)F)N |
Origin of Product |
United States |
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